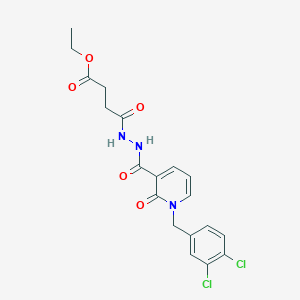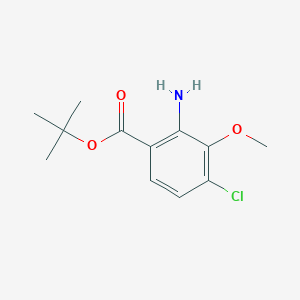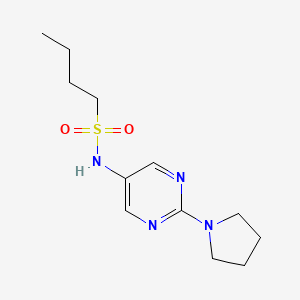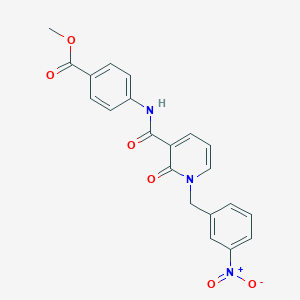
4-oxo-4-(2-(1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinyl)butanoate d’éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-(1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinyl)-4-oxobutanoate is a useful research compound. Its molecular formula is C19H19Cl2N3O5 and its molecular weight is 440.28. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2-(1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinyl)-4-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-(1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinyl)-4-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Administration ciblée de médicaments: Le contrôle précis offert par ce composé permet aux chercheurs de manipuler les réactions chimiques à l'intérieur des cellules vivantes à des endroits spécifiques . En utilisant une approche basée sur le laser, il devient possible d'activer ou d'inhiber sélectivement les processus cellulaires.
Découverte et développement de médicaments
En résumé, la technologie d'optocontrôle en temps réel de ce composé ouvre des perspectives passionnantes pour la recherche dans les sciences de la vie, les produits pharmaceutiques et au-delà. Sa capacité à influencer précisément les processus chimiques à l'intérieur des cellules vivantes promet de faire progresser notre compréhension des systèmes biologiques complexes . 🌟
Propriétés
IUPAC Name |
ethyl 4-[2-[1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonyl]hydrazinyl]-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O5/c1-2-29-17(26)8-7-16(25)22-23-18(27)13-4-3-9-24(19(13)28)11-12-5-6-14(20)15(21)10-12/h3-6,9-10H,2,7-8,11H2,1H3,(H,22,25)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIDZVSOTPOMMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NNC(=O)C1=CC=CN(C1=O)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B2402697.png)



![N-[(6-Fluoro-3,4-dihydro-2H-chromen-2-yl)methyl]prop-2-enamide](/img/structure/B2402704.png)








